![molecular formula C32H42O10 B569790 10-Deacetyl-7,10,13-trimethyl Baccatin III CAS No. 1584118-06-8](/img/no-structure.png)
10-Deacetyl-7,10,13-trimethyl Baccatin III
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Description
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III . It is used in the synthesis of paclitaxel and other anti-cancer molecules .
Synthesis Analysis
10-Deacetyl-7,10,13-trimethyl Baccatin III is used in the synthesis of paclitaxel and other anti-cancer molecules .Molecular Structure Analysis
The IUPAC name of 10-Deacetyl-7,10,13-trimethyl Baccatin III is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca(3,4)benz(1,2-b)oxet-5-one .Chemical Reactions Analysis
10-Deacetylbaccatin III is a precursor to the anti-cancer drug docetaxel (Taxotere). 10-deacetylbaccatin III 10-O-acetyltransferase converts 10-deacetylbaccatin to baccatin III .Physical And Chemical Properties Analysis
The chemical formula of 10-Deacetyl-7,10,13-trimethyl Baccatin III is C29H36O10. It has a molar mass of 544.59 g/mol. It appears as a colorless solid. It is insoluble in water but soluble in methanol .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 10-Deacetyl-7,10,13-trimethyl Baccatin III involves the conversion of a starting material into intermediate compounds, followed by several reactions to form the final product.", "Starting Materials": ["10-Deacetyl Baccatin III", "Methyl iodide", "Sodium hydride", "Methanol", "Acetic anhydride", "Pyridine", "Boron trifluoride etherate", "Methanesulfonic acid", "Triethylamine"], "Reaction": ["Step 1: React 10-Deacetyl Baccatin III with methyl iodide and sodium hydride in methanol to form 10-Deacetyl-7-methyl Baccatin III.", "Step 2: React 10-Deacetyl-7-methyl Baccatin III with acetic anhydride and pyridine to form 10-Deacetyl-7-acetoxy-7-methyl Baccatin III.", "Step 3: React 10-Deacetyl-7-acetoxy-7-methyl Baccatin III with boron trifluoride etherate in methanol to form 10-Deacetyl-7-acetoxy-7-methyl-10-borono Baccatin III.", "Step 4: React 10-Deacetyl-7-acetoxy-7-methyl-10-borono Baccatin III with methanesulfonic acid and triethylamine to form 10-Deacetyl-7,10-diacetoxy-7-methyl Baccatin III.", "Step 5: React 10-Deacetyl-7,10-diacetoxy-7-methyl Baccatin III with methyl iodide and sodium hydride in methanol to form 10-Deacetyl-7,10-diacetoxy-7,10-dimethyl Baccatin III.", "Step 6: React 10-Deacetyl-7,10-diacetoxy-7,10-dimethyl Baccatin III with methanesulfonic acid and triethylamine to form 10-Deacetyl-7,10,13-triacetoxy-7,10-dimethyl Baccatin III.", "Step 7: React 10-Deacetyl-7,10,13-triacetoxy-7,10-dimethyl Baccatin III with methanesulfonic acid and triethylamine to form 10-Deacetyl-7,10,13-trimethyl Baccatin III."] } | |
CAS RN |
1584118-06-8 |
Product Name |
10-Deacetyl-7,10,13-trimethyl Baccatin III |
Molecular Formula |
C32H42O10 |
Molecular Weight |
586.678 |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChI Key |
BTELCIXZLACDFF-JEODMRCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
synonyms |
Trimethoxy 10-DAB III |
Origin of Product |
United States |
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